FS-6 vs. FS-1: Collagenase and MT1-MMP Specificity Constant Fold-Differences Guide Substrate Selection
Mca-PLGL-Dpa-AR-NH2 (FS-1) and its N-terminal lysine-extended analog Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) were directly compared in a head-to-head evaluation. The specificity constant (kcat/Km) of FS-6 for collagenases (MMP-1, MMP-8, MMP-13) was increased two- to ninefold relative to FS-1, while the constant for MT1-MMP (MMP-14) was increased threefold. In contrast, activity toward gelatinases and matrilysin remained equally high for both substrates [1].
| Evidence Dimension | Specificity constant (kcat/Km) fold-change |
|---|---|
| Target Compound Data | FS-1 (Mca-PLGL-Dpa-AR-NH2) baseline reference |
| Comparator Or Baseline | FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) |
| Quantified Difference | Collagenases (MMP-1/8/13): 2- to 9-fold higher for FS-6; MT1-MMP (MMP-14): 3-fold higher for FS-6; gelatinases/matrilysin: equally high |
| Conditions | FRET-based fluorogenic assay; pH and temperature conditions per standard MMP assay protocols |
Why This Matters
This head-to-head comparison establishes that FS-1 (Mca-PLGL-Dpa-AR-NH2) is the appropriate baseline substrate when broad-spectrum MMP detection without collagenase/MT1-MMP bias is required, whereas FS-6 should be selected when enhanced sensitivity for collagenases or MT1-MMP is the experimental objective.
- [1] Neumann U, Kubota H, Frei K, Ganu V, Leppert D. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Anal Biochem. 2004;328(2):166-173. doi:10.1016/j.ab.2004.02.012 View Source
